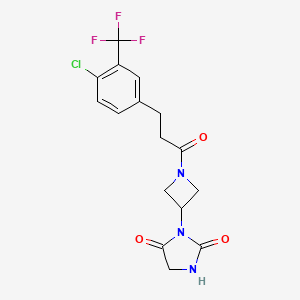
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound It features several functional groups, including chloro, trifluoromethyl, propanoyl, azetidine, and imidazolidine-dione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step synthesis:
Formation of Intermediate: : The first step often involves the preparation of an intermediate compound, such as 4-Chloro-3-(trifluoromethyl)benzene, through chlorination and trifluoromethylation reactions.
Propanoyl Addition: : The intermediate is then reacted with propanoyl chloride under specific conditions (e.g., a catalyst like AlCl3) to introduce the propanoyl group.
Azetidine Ring Formation: : Next, an azetidine ring is constructed using appropriate reagents and catalysts.
Imidazolidine-Dione Synthesis: : Finally, the imidazolidine-2,4-dione structure is formed through a series of cyclization reactions.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale. Specific conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts are optimized for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various reactions:
Oxidation: : The presence of multiple functional groups allows oxidation reactions, potentially leading to derivatives with altered properties.
Reduction: : Reduction reactions can modify the compound's reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, replacing certain functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or CrO3 under controlled conditions.
Reduction: : Reducing agents such as LiAlH4 or NaBH4 in an inert atmosphere.
Substitution: : Reagents like alkyl halides, alcohols, or amines under appropriate conditions.
Major Products
The reactions can yield various products, including substituted derivatives and compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure makes it useful in studying reaction mechanisms and developing new synthetic pathways.
Biology
Medicine
Researchers are exploring its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Industry
In industrial chemistry, the compound may serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Wirkmechanismus
Effects
The compound exerts its effects through specific molecular interactions, which can include binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways
Potential targets include various enzymes and receptors involved in metabolic pathways or signaling cascades. The exact mechanism may involve inhibition or activation of these targets, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(3-(4-Chloro-phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(3-(Trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The presence of both chloro and trifluoromethyl groups distinguishes it from similar compounds
That’s the kind of deep dive that gets the chemistry nerds excited. Anything else you’d like me to break down?
Eigenschaften
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
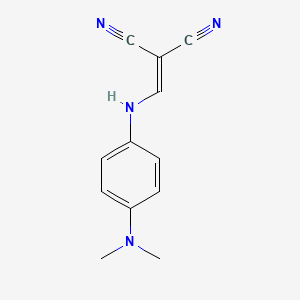

![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/new.no-structure.jpg)
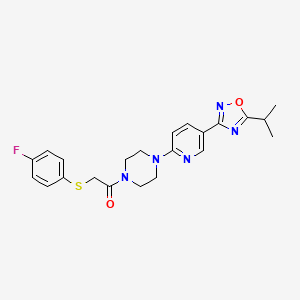
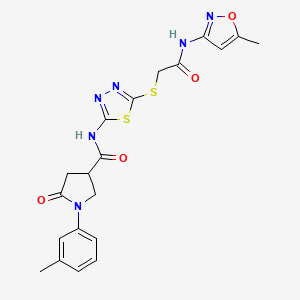
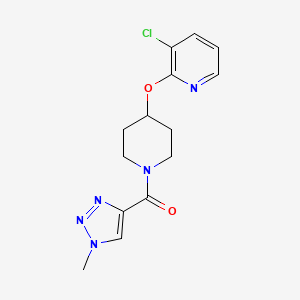
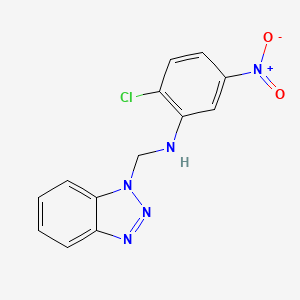
![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
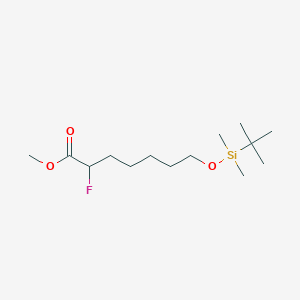
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
